2-Butanesulfonic acid
Overview
Description
2-Butanesulfonic acid is an organic compound with the molecular formula C₄H₁₀O₃S. It is a sulfonic acid derivative of butane, characterized by the presence of a sulfonic acid group attached to the second carbon of the butane chain. This compound is typically found as a colorless or pale yellow liquid and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butanesulfonic acid can be synthesized through various methods. One common method involves the reaction of 2-butene with sulfur trioxide, followed by hydrolysis. Another method includes the reaction of 2-butene with chlorosulfonic acid, followed by hydrolysis .
Industrial Production Methods: In industrial settings, this compound is often produced by the sulfonation of butane using sulfur trioxide or chlorosulfonic acid. The reaction is typically carried out in a controlled environment to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Butanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butane-2-sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into butane derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Produces sulfonic acid derivatives.
Reduction: Produces butane derivatives.
Substitution: Produces various substituted butane compounds.
Scientific Research Applications
2-Butanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and alkylation reactions.
Biology: Employed in the preparation of buffer solutions for biochemical assays.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized as a solvent and an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-butanesulfonic acid involves its ability to donate protons (H⁺ ions) due to the presence of the sulfonic acid group. This property makes it an effective acid catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction or application in which it is used .
Comparison with Similar Compounds
- 1-Butanesulfonic acid
- Methanesulfonic acid
- Ethanesulfonic acid
- Propane-1-sulfonic acid
Comparison: 2-Butanesulfonic acid is unique due to its specific structure, which provides distinct reactivity and solubility properties compared to other sulfonic acids. For example, methanesulfonic acid is a simpler molecule with different reactivity patterns, while 1-butanesulfonic acid has the sulfonic acid group attached to the first carbon, leading to different chemical behavior .
Properties
IUPAC Name |
butane-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXCDHOLJPJLLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041395 | |
Record name | 2-Butanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16794-12-0 | |
Record name | 2-Butanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016794120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | butane-2-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BUTANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J758K2X590 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of gold nanoparticles conjugated with pterin derivatives, structurally similar to 2-Butanesulfonic acid, in cancer therapy?
A2: The research [] investigates the use of gold nanoparticles conjugated with pterin derivatives for plasmonic photothermal therapy targeted at cancer cells. While the exact structure of the pterin derivative isn't specified in the abstract, it highlights the potential of these conjugates for selective destruction of HeLa cells (cervical cancer cells) while exhibiting lower toxicity towards normal human endocervical cells in vitro. This selectivity likely arises from the interaction between the pterin moiety and specific receptors or cellular pathways overexpressed in cancer cells.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.